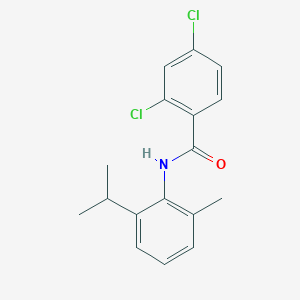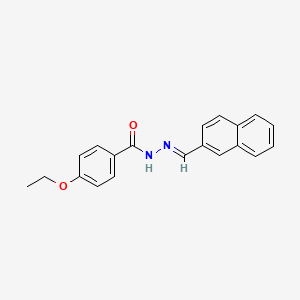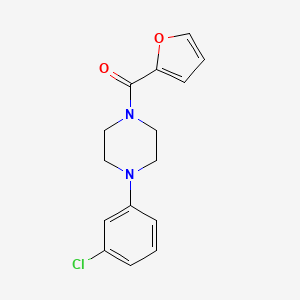![molecular formula C11H9BrN2O3S2 B5547452 4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)
4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those similar to "4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide," often involves complex reactions that yield compounds with potential biological activities. For example, Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, providing insights into their structural and bonding characteristics, which can be relevant for the synthesis of related compounds (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide" can be determined through methods like X-ray diffraction. For instance, Ramazani et al. (2011) detailed the structure of a related compound, highlighting the importance of such analyses in understanding the compound's geometrical and electronic properties (Ramazani et al., 2011).
Chemical Reactions and Properties
Sulfonamide derivatives, including "4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide," undergo various chemical reactions that influence their properties and applications. Studies, such as the one conducted by Hartman and Halczenko (1990), investigate the synthesis and derivatization of sulfonamide compounds, shedding light on the chemical reactivity and potential modifications of these molecules (Hartman & Halczenko, 1990).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, closely related to the structure of the specified compound, have shown potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have demonstrated low toxicity in normal human kidney HEK293 cells, indicating their potential as anticancer agents. Specifically, compounds with thiophene-carboxamide moieties have been highlighted for their remarkable cytotoxic activities, inducing apoptosis and arresting the cell cycle at the G1 phase through upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Inhibition of Carbonic Anhydrase
Novel acridine and bis-acridine sulfonamides, bearing structural similarities to "4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide", have been synthesized and shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds have been explored for their potential therapeutic applications, demonstrating significant affinity and elucidating structure-activity relationships for inhibition of these isoforms (Ulus et al., 2013).
Antimicrobial and Antifungal Activity
Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This highlights the potential of sulfonamide derivatives in antimicrobial applications (Chohan & Shad, 2011).
Zukünftige Richtungen
The future directions for “4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide” could involve further exploration of its potential antimicrobial effect and toxicity . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis, revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Eigenschaften
IUPAC Name |
4-[(3-bromophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S2/c12-7-2-1-3-8(4-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRVIFRKRULXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)sulfamoyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)